![molecular formula C25H24N4O3S B2505749 2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 688355-44-4](/img/structure/B2505749.png)
2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MBQ-AM and has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
The compound has been evaluated for its potential in treating peptic ulcers and ulcerative colitis. Novel quinazoline derivatives demonstrated significant curative activity against acetic acid-induced ulcer models, surpassing standard drugs in efficacy without reported side effects on liver and kidney functions upon prolonged administration. These findings suggest its promise as a safe anti-ulcerogenic agent with potent activity against ulcerative colitis, highlighting the therapeutic potential of quinazoline and acetamide derivatives in gastroenterological conditions (Alasmary et al., 2017).
Analgesic Activity
The compound's analgesic properties were explored through the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives, revealing significant in vitro analgesic activity. These compounds showed promising analgesic effects, offering a potential avenue for developing new pain management therapies (Osarodion, 2023).
Anti-Inflammatory Activities
Further research into 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones unveiled notable analgesic and anti-inflammatory capabilities. Among the synthesized compounds, specific derivatives emerged as highly active, showing superior potency to diclofenac sodium in anti-inflammatory tests and presenting only mild ulcerogenic potential compared to acetylsalicylic acid. This underlines the compound's potential as a basis for developing new anti-inflammatory medications with reduced gastrointestinal side effects (Alagarsamy et al., 2011).
Antiviral Activity
The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation offered insights into the antiviral potential of quinazoline-based compounds. These newly synthesized compounds displayed a range of activities against Tobacco mosaic virus (TMV), suggesting the feasibility of quinazoline derivatives as antiviral agents, thereby contributing to the development of novel antiviral medications (Luo et al., 2012).
H1-antihistaminic Agents
In the quest for new H1-antihistaminic agents, the synthesis of novel quinazolin-4(3H)-ones highlighted the potential of these compounds in treating histamine-induced conditions like allergies. Research demonstrated that certain quinazolin-4(3H)-one derivatives could effectively protect against histamine-induced bronchospasm in guinea pigs, offering a promising direction for the development of new antihistamines with minimal sedative effects (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-31-19-12-10-17(11-13-19)15-26-24-21-8-3-4-9-22(21)28-25(29-24)33-16-23(30)27-18-6-5-7-20(14-18)32-2/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQNTVVOZOSYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide |
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